Theliatinib

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Xiliertinib umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine gängige Methode beinhaltet die Reaktion von 3-Ethynylanilin mit 7-Methoxy-6-Chinazolinamin unter spezifischen Bedingungen, um das gewünschte Produkt zu bilden . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit, oft unter Verwendung fortschrittlicher Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Xiliertinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Xiliertinib kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Chinazolinring modifizieren und seine biologische Aktivität verändern.

Substitution: Xiliertinib kann Substitutionsreaktionen eingehen, insbesondere an den Ethynyl- und Methoxygruppen, um verschiedene Analoga zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Xiliertinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der EGFR-Inhibition und die Entwicklung neuer Kinaseinhibitoren verwendet.

Biologie: Xiliertinib wird in zellulären Assays eingesetzt, um seine Auswirkungen auf Zellproliferation, Apoptose und Signaltransduktionswege zu untersuchen.

Wirkmechanismus

Xiliertinib entfaltet seine Wirkung durch kompetitive Hemmung der ATP-Bindungsstelle der EGFR-Tyrosinkinase . Diese Hemmung verhindert die Phosphorylierung und Aktivierung von EGFR und blockiert so nachgeschaltete Signalwege, die an Zellproliferation und Überleben beteiligt sind . Die primären molekularen Ziele umfassen Wildtyp-EGFR und mutierte Formen wie EGFR T790M/L858R .

Wirkmechanismus

Xiliertinib exerts its effects by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents the phosphorylation and activation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets include wild-type EGFR and mutant forms such as EGFR T790M/L858R .

Vergleich Mit ähnlichen Verbindungen

Xiliertinib ist aufgrund seiner hohen Selektivität und Potenz gegenüber EGFR im Vergleich zu anderen Kinaseinhibitoren einzigartig. Zu den ähnlichen Verbindungen gehören:

Gefitinib: Ein weiterer EGFR-Inhibitor mit einer anderen chemischen Struktur und einem leicht unterschiedlichen Selektivitätsprofil.

Erlotinib: Ähnlich wie Gefitinib, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Afatinib: Ein irreversibler EGFR-Inhibitor mit breiterer Aktivität gegen andere Mitglieder der ErbB-Familie.

Xiliertinib zeichnet sich durch seine höhere Selektivität für EGFR und seine Fähigkeit aus, resistente EGFR-Mutanten zu hemmen .

Biologische Aktivität

Theliatinib, a novel and highly selective epidermal growth factor receptor (EGFR) inhibitor, has garnered attention for its potential therapeutic applications, particularly in treating various cancers, including esophageal cancer and non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, highlighting its mechanism of action, preclinical findings, clinical studies, and implications for future cancer therapies.

This compound is characterized as an ATP-competitive inhibitor of EGFR. It exhibits a significantly higher potency compared to other first-generation EGFR inhibitors such as gefitinib and erlotinib. The chemical structure of this compound reveals its unique binding properties that confer its selective inhibition of the EGFR pathway.

- Potency Comparison :

- Ki values for this compound against wild-type EGFR: 0.05 nM

- Ki values for gefitinib: 0.35 nM

- Ki values for erlotinib: 0.38 nM

The IC50 values further demonstrate its effectiveness:

- Against wild-type EGFR: 3 nM

- Against EGFR T790M/L858R mutant: 22 nM

This compound exhibits a 50-fold greater selectivity for EGFR compared to 72 other kinases, underscoring its potential as a targeted therapy for cancers with high EGFR expression .

Preclinical Studies

Extensive preclinical studies have established this compound's anti-tumor efficacy in various models:

Patient-Derived Esophageal Cancer Xenograft Models (PDECX)

In a study involving nine PDECX models, the anti-tumor activity of this compound was evaluated based on EGFR expression levels:

| Model | EGFR Expression (H Score) | Tumor Regression (%) |

|---|---|---|

| PDECX1T0326 | High (H score > 200) | 32% |

| PDECX1T0950 | High (H score > 200) | 75% |

| Other Models | Medium/Low (H score < 200) | Low to moderate effect |

The results indicated that models with EGFR gene amplification and high protein expression were most sensitive to treatment with this compound, demonstrating significant tumor regression .

Clinical Trials

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans. A Phase I clinical trial initiated by Hutchison MediPharma Limited focused on patients with advanced solid tumors, particularly NSCLC. Key objectives included assessing safety, tolerability, pharmacokinetics, and preliminary efficacy against tumors with wild-type EGFR or those resistant to existing therapies .

Case Studies and Efficacy

Preliminary findings from clinical studies suggest that this compound could provide therapeutic benefits for patients with high EGFR expression without mutations or aberrant activities in related pathways such as PI3KCA or FGFR1. For instance, patients exhibiting high levels of EGFR protein expression demonstrated improved progression-free survival rates when treated with this compound .

Future Implications

The promising results from both preclinical and early clinical studies position this compound as a potential candidate for further development in oncology. Its selective inhibition of the EGFR pathway may offer new treatment avenues for patients with tumors that exhibit resistance to first-generation EGFR inhibitors.

Eigenschaften

IUPAC Name |

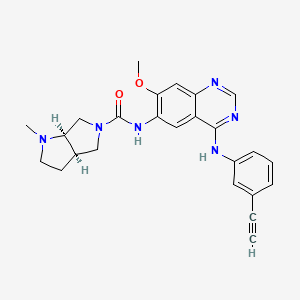

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCKIBROURMFT-VGSWGCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353644-70-8 | |

| Record name | Theliatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XILIERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]

A: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. This compound's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].

Q2: Were there any limitations to this compound's efficacy in the preclinical studies? [, ]

A: While promising, the preclinical studies highlighted that this compound's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to this compound [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for this compound treatment.

Q3: Did the research explore combining this compound with other therapies? []

A: Yes, preclinical studies investigated the efficacy of combining this compound with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining this compound with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining this compound with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.

Q4: What is the current status of this compound's clinical development? []

A: At the time of the research publication, this compound was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.